(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide
Overview
Description
(4-Carboxybutyl-d4)triphenylphosphonium (bromide) is a deuterium-labeled version of (4-Carboxybutyl)triphenylphosphonium bromide. This compound is often used as an internal standard for the quantification of (4-Carboxybutyl)triphenylphosphonium in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analysis.
Scientific Research Applications
(4-Carboxybutyl-d4)triphenylphosphonium (bromide) has several applications in scientific research:
Mechanism of Action
Target of Action
The primary target of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is the mitochondria of tumor cells . The compound is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria .
Mode of Action
(4-Carboxybutyl-d4)triphenylphosphonium Bromide interacts with its target by enhancing the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This interaction results in the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .
Biochemical Pathways
The compound affects the apoptotic pathways in tumor cells . By delivering pro-apoptotic peptides into the mitochondria, it induces apoptosis, leading to the death of the tumor cells .
Pharmacokinetics
(4-Carboxybutyl-d4)triphenylphosphonium Bromide is a deuterium-labeled compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This leads to the death of the tumor cells, thereby inhibiting the growth and proliferation of the tumor .
Action Environment
The action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is influenced by the tumor microenvironment . Factors such as the presence of other drugs, the pH of the environment, and the metabolic state of the tumor cells can influence the compound’s action, efficacy, and stability .
Future Directions
The compound has potential applications in cancer research, cardiovascular system research, lipid biochemistry, and endocrinology & metabolism . It can be used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .
Biochemical Analysis
Biochemical Properties
(4-Carboxybutyl-d4)triphenylphosphonium Bromide plays a significant role in biochemical reactions. It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . It is also a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .
Cellular Effects
The cellular effects of (4-Carboxybutyl-d4)triphenylphosphonium Bromide are profound. It has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in the synthesis of various biochemical compounds, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
It is used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid , suggesting that it may interact with enzymes or cofactors in these pathways.
Transport and Distribution
Its use in enhancing the mitochondrial localization of albumin nanoparticles suggests that it may interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is primarily in the mitochondria, as it has been used to enhance the mitochondrial localization of albumin nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) involves the reaction of (4-Carboxybutyl)triphenylphosphonium bromide with deuterium sources. One common method includes the use of deuterated solvents and reagents to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Carboxybutyl-d4)triphenylphosphonium (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the compound .
Comparison with Similar Compounds
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: The non-deuterated version of the compound.
Triphenylphosphonium derivatives: Other compounds with similar triphenylphosphonium moieties but different functional groups.
Uniqueness
The uniqueness of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms allow for precise quantification and tracking, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSJPZSZWUDSK-DEHBLRELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42932-63-8 | |
Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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